![molecular formula C7H8BN3O2 B2756827 6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-boronic acid CAS No. 2377606-51-2](/img/structure/B2756827.png)

6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

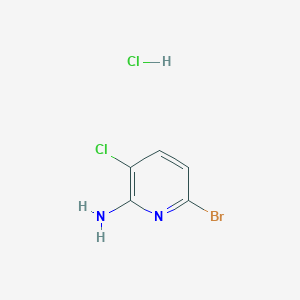

6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-boronic acid (MTB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in a variety of fields. MTB is a boronic acid derivative that contains a triazole ring and a pyridine ring. This compound has been extensively studied for its unique properties, including its ability to act as a ligand for metal ions and its potential as a drug candidate.

Applications De Recherche Scientifique

Synthesis and Fluorescence

6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-boronic acid and related compounds have been synthesized through Suzuki cross-coupling reactions, yielding compounds with significant fluorescence properties. This synthesis route demonstrates the potential of these compounds for applications in fluorescent materials and bioimaging, due to their high quantum yields, especially in certain derivatives (Abarca et al., 2006).

Molecular Docking and Antimicrobial Activity

Research into derivatives of triazolopyridine, including those structurally related to this compound, has shown promising results in molecular docking studies and in vitro screenings for antimicrobial and antioxidant activities. These compounds display moderate to good binding energies with target proteins, indicating potential for therapeutic applications (Flefel et al., 2018).

Metal-Free Synthesis of Triazolopyridines

An innovative approach for synthesizing biologically important 1,2,4-triazolo[1,5-a]pyridines involves phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This method allows for the rapid and efficient construction of the triazolopyridine skeleton without the need for metal catalysts, highlighting a valuable strategy for developing pharmaceuticals and research tools (Zheng et al., 2014).

Antagonistic Properties on P2X7 Receptors

Compounds based on 4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine, similar in structure to this compound, have been identified as potent and selective antagonists of the P2X7 receptor. This discovery is significant for developing treatments targeting conditions mediated by this receptor, such as inflammatory diseases and pain (Letavic et al., 2017).

Antibacterial Activity

Research into 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine derivatives has shown significant in vitro antibacterial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa. These findings suggest the potential of triazolopyridine derivatives for developing new antibacterial agents (Xiao et al., 2013).

Mécanisme D'action

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cellular metabolism, and signal transduction.

Mode of Action

Similar compounds have been synthesized using a tandem reaction involving enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . This suggests that the compound might interact with its targets through similar mechanisms, leading to changes in the targets’ function.

Biochemical Pathways

For instance, 1,2,4-triazolo[1,5-a]pyridines have been reported to exhibit activities related to cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . These activities suggest that the compound may influence pathways related to cardiovascular function, glucose metabolism, and cell proliferation.

Result of Action

For instance, 1,2,4-triazolo[1,5-a]pyridines have been reported to exhibit activities related to cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . These activities suggest that the compound may influence various cellular processes, including cell proliferation, glucose metabolism, and cardiovascular function.

Propriétés

IUPAC Name |

(6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BN3O2/c1-5-2-3-6-9-7(8(12)13)10-11(6)4-5/h2-4,12-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTLPSBOTHIMLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NN2C=C(C=CC2=N1)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-[4-[(4,5-diphenyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2756746.png)

![(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2756748.png)

![2-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2756750.png)

![2-[6-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetic acid](/img/structure/B2756752.png)

![6-Benzyl-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2756756.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2756757.png)

![methyl 6-chloro-2-(2-oxo-2-(piperidin-1-yl)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2756760.png)

![N-[[4-(4-bromophenyl)-5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-tert-butylbenzamide](/img/structure/B2756767.png)